Sulfamoyldapsone
Overview
Description
Sulfamoyldapsone, also known as 5-amino-2-[(4-aminophenyl)sulfonyl]benzenesulfonamide, is a chemical compound with the molecular formula C12H13N3O4S2. It is a sulfonamide derivative and is structurally related to dapsone. This compound is known for its antibacterial and anti-inflammatory properties, making it useful in various medical and scientific applications .
Mechanism of Action
Target of Action
Sulfamoyldapsone, a derivative of dapsone, primarily targets bacterial and protozoan cells . The compound’s primary targets are the enzymes involved in the synthesis of dihydrofolic acid, a crucial component for DNA replication and cell division .
Mode of Action
This compound acts by inhibiting the synthesis of dihydrofolic acid . It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthetase . This competition results in the inhibition of folic acid synthesis, thereby preventing the growth and multiplication of bacteria and protozoa .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a precursor of dihydrofolic acid . This disruption affects the downstream production of tetrahydrofolic acid, a coenzyme required for the synthesis of nucleic acids .
Pharmacokinetics
Based on the pharmacokinetics of dapsone, it can be inferred that this compound might have similar properties . Dapsone is slowly absorbed with a maximum concentration in plasma reached at about 4 hours . The elimination half-life of dapsone is about 30 hours, indicating that this compound might also have a long half-life . The drug shows linear pharmacokinetics within the therapeutic range .
Result of Action
The inhibition of folic acid synthesis by this compound leads to a deficiency of the coenzyme required for nucleic acid synthesis . This results in the inability of the bacteria or protozoa to replicate and divide, thereby inhibiting their growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances in the environment, such as food or other drugs, can affect the absorption and metabolism of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfamoyldapsone can be synthesized through a multi-step process involving the reaction of 4,4’-diaminodiphenyl sulfone with sulfonyl chloride derivatives. The reaction typically occurs under controlled conditions, with the use of solvents such as acetonitrile and catalysts to facilitate the reaction. The final product is purified through recrystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The compound is then subjected to rigorous quality control measures to ensure its suitability for pharmaceutical and other applications .
Chemical Reactions Analysis
Types of Reactions: Sulfamoyldapsone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide compounds.
Scientific Research Applications
Sulfamoyldapsone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in treating bacterial infections and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Comparison with Similar Compounds
Dapsone: A sulfone drug with similar antibacterial and anti-inflammatory properties.
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections.
Uniqueness: Sulfamoyldapsone is unique due to its dual antibacterial and anti-inflammatory properties, making it versatile in both medical and research applications.
Properties
IUPAC Name |
5-amino-2-(4-aminophenyl)sulfonylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S2/c13-8-1-4-10(5-2-8)20(16,17)11-6-3-9(14)7-12(11)21(15,18)19/h1-7H,13-14H2,(H2,15,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZPLYBLBIKFHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C2=C(C=C(C=C2)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170089 | |
Record name | SDDS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17615-73-5 | |
Record name | 5-Amino-2-[(4-aminophenyl)sulfonyl]benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17615-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SDDS | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017615735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SDDS | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90170089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulfamoyldapsone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXU2HPW98X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of developing a sensitive analytical method for sulfamoyldapsone in swine tissues?
A1: Developing a sensitive and reliable analytical method for this compound in swine tissues is crucial for several reasons. Primarily, it allows researchers to study the compound's distribution and depletion in food-producing animals like swine []. This is essential for ensuring food safety and monitoring potential drug residues in meat products.
Q2: Can you describe the analytical method used for quantifying this compound in the provided research and its advantages?
A2: The research utilizes a liquid chromatography (LC) method with ultraviolet (UV) detection at 292 nm for quantifying this compound in swine tissues []. This method involves several steps: extraction of the compound from tissues using a solvent mixture, cleanup of the extract using alumina column chromatography to remove interferences, separation of this compound from other compounds in the extract on an ODS column, and finally, detection and quantification using a UV detector. The method demonstrates good recovery rates (93.3% ± 6.0%) and a low detection limit (0.02 µg/g), making it suitable for trace analysis in complex matrices like animal tissues [].
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